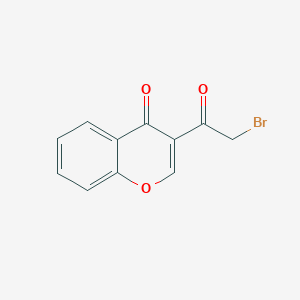

3-(Bromoacetyl)-4H-1-benzopyran-4-one

Description

Contextualization within Chromone (B188151) Chemistry

3-(Bromoacetyl)-4H-1-benzopyran-4-one belongs to the chromone class of compounds. Chromones, also known as 1,4-benzopyrones, are characterized by a core structure consisting of a benzene (B151609) ring fused to a γ-pyrone ring (a benzopyran with a ketone group on the pyran ring). ijrar.orgwikipedia.orgijmrset.com This scaffold is ubiquitous in the plant kingdom and is a core component of naturally occurring compounds like flavonoids. ijmrset.comijrpc.com

The chromone nucleus is considered a "privileged scaffold" in medicinal chemistry because its derivatives exhibit a vast array of pharmacological properties. ijrpc.comnih.gov Molecules containing the chromone core have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor effects. ijrar.orgnih.govresearchgate.net The structural rigidity and synthetic accessibility of the chromone framework make it an attractive starting point for the design and synthesis of novel bioactive molecules. ijrpc.com

Significance of 3-Substituted Chromones in Chemical Biology

The substitution pattern on the chromone ring plays a crucial role in determining the biological activity of its derivatives. The C-3 position, in particular, has been a major focus of synthetic modification to explore and enhance pharmacological potential. 3-Substituted benzopyran-4-one derivatives have been identified as promising candidates for anticancer agents through biological screening on various cancer cell lines. mdpi.com

For instance, 3-formylchromones, which feature a reactive aldehyde group at the C-3 position, are highly functionalized molecules that can act as Michael acceptors. researchgate.net This reactivity allows them to be used as versatile synthons for the creation of more complex heterocyclic systems. researchgate.net Research has shown that derivatives of 3-formylchromone can exhibit tumor cell-specific cytotoxicity. researchgate.net The strategic modification at this position is a key approach for developing chromone-based compounds with targeted biological activities. rsc.orgnih.gov

Rationale for Investigating the Bromoacetyl Moiety in Benzopyranone Frameworks

The introduction of a bromoacetyl group (-COCH₂Br) at the C-3 position of the 4H-1-benzopyran-4-one scaffold is a deliberate synthetic strategy. The bromoacetyl moiety is a potent electrophile and an effective alkylating agent due to the presence of the bromine atom, which is a good leaving group, adjacent to a carbonyl group. This inherent reactivity allows the bromoacetyl group to form covalent bonds with various biological nucleophiles, such as the thiol groups of cysteine residues or the imidazole (B134444) groups of histidine residues in proteins.

This ability to act as a covalent modifier is of significant interest in drug discovery. Covalent inhibitors can offer advantages such as increased potency, longer duration of action, and high specificity for their biological targets. The combination of the biologically active chromone nucleus with the reactive bromoacetyl functional group provides a powerful tool for designing targeted covalent inhibitors for specific enzymes or receptors implicated in disease pathways. The analogous compound class, 3-(bromoacetyl)coumarins, has been extensively studied as a versatile building block for synthesizing various bioactive heterocyclic scaffolds with demonstrated antiproliferative and antimicrobial activities. nih.govsemanticscholar.orgrsc.org

Overview of Research Trajectories for this compound

The unique structural features of this compound have defined several key areas of scientific investigation. The primary research trajectories for this compound and its derivatives can be summarized as follows:

Synthetic Chemistry: A major focus is on leveraging this compound as a versatile starting material. Its reactive bromoacetyl group facilitates reactions with a wide range of nucleophiles to construct novel, complex heterocyclic systems. This parallels the extensive use of 3-(bromoacetyl)coumarins in synthesizing five- and six-membered heterocyclic rings like pyrazoles, thiazoles, and pyridines. nih.govrsc.org

Medicinal Chemistry and Pharmacological Screening: A significant research effort is directed towards the synthesis of libraries of derivatives based on the this compound scaffold. These new compounds are then subjected to extensive biological screening to evaluate their potential as therapeutic agents. The screening covers a broad range of activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties, reflecting the known pharmacological profile of the parent chromone class. nih.govresearchgate.net

Biochemical and Mechanistic Studies: For derivatives that show promising biological activity, subsequent research aims to elucidate their mechanism of action. Given the presence of the reactive bromoacetyl group, a key area of investigation is determining whether these compounds act as covalent inhibitors of specific biological targets, such as enzymes or receptors. These studies are crucial for understanding the structure-activity relationship and for optimizing the design of more potent and selective drug candidates.

The table below summarizes the key research areas and their objectives for this compound.

| Research Area | Key Objectives | Representative Activities Investigated |

| Synthetic Chemistry | To use as a building block for novel heterocyclic compounds. | Synthesis of fused and substituted chromone derivatives. |

| Medicinal Chemistry | To design and synthesize derivatives with therapeutic potential. | Anticancer, antimicrobial, anti-inflammatory. ijrar.orgnih.gov |

| Biochemical Studies | To understand the mechanism of biological action. | Enzyme inhibition, covalent modification of proteins. |

Structure

3D Structure

Properties

CAS No. |

61676-01-5 |

|---|---|

Molecular Formula |

C11H7BrO3 |

Molecular Weight |

267.07 g/mol |

IUPAC Name |

3-(2-bromoacetyl)chromen-4-one |

InChI |

InChI=1S/C11H7BrO3/c12-5-9(13)8-6-15-10-4-2-1-3-7(10)11(8)14/h1-4,6H,5H2 |

InChI Key |

XPRBCTJKFPUOAF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)CBr |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Bromoacetyl 4h 1 Benzopyran 4 One

Retrosynthetic Analysis of 3-(Bromoacetyl)-4H-1-benzopyran-4-one

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. The retrosynthesis of this compound reveals key disconnections that lead to plausible synthetic routes.

The primary disconnection involves a functional group interconversion (FGI) of the bromoacetyl group back to an acetyl group. This identifies 3-acetyl-4H-1-benzopyran-4-one (3-acetylchromone) as the immediate precursor. The introduction of the bromine atom is a forward-step electrophilic α-bromination reaction.

Further disconnection of the 3-acetylchromone precursor at the C3-acyl bond points to a chromone-3-carboxylic acid derivative or a related synthon, which can be formed through cyclization strategies. A more fundamental disconnection breaks the heterocyclic pyrone ring. This approach leads back to an o-hydroxyacetophenone , which is a common starting material for chromone (B188151) synthesis. The chromone ring is typically constructed by reacting the o-hydroxyacetophenone with a source for the C2 and C3 atoms of the ring, such as acetic anhydride (B1165640) and sodium acetate (B1210297).

Established Synthetic Routes for this compound

The forward synthesis of this compound is predominantly achieved through the modification of a pre-formed chromone scaffold.

Approaches Involving Chromone Precursors

The most common and well-established method for synthesizing this compound involves the direct bromination of 3-acetyl-4H-1-benzopyran-4-one. The synthesis of this key precursor, 3-acetylchromone, typically begins with an appropriate phenol (B47542). The phenol is first acetylated and then undergoes a Fries rearrangement to produce an o-hydroxyacetophenone. The subsequent reaction of the o-hydroxyacetophenone with reagents like acetic anhydride and sodium acetate leads to the formation of the 3-acetylchromone.

Once the 3-acetylchromone is obtained, the final step is the selective bromination at the α-carbon of the acetyl group. This electrophilic substitution is typically achieved using a brominating agent such as molecular bromine (Br₂) in a suitable solvent like glacial acetic acid or chloroform.

Strategies for Direct Introduction of the Bromoacetyl Group

While the functionalization of a 3-acetylchromone precursor is the standard approach, modern synthetic chemistry often seeks more direct methods, such as C-H activation, to streamline synthetic sequences. The direct C-H functionalization at the C3 position of the chromone ring to introduce a bromoacetyl group in a single step is a more advanced and less commonly reported strategy. Such a transformation would likely require a Friedel-Crafts-type acylation with bromoacetyl bromide or a related reagent, potentially mediated by a Lewis acid catalyst. However, the reactivity of the chromone ring and potential side reactions often make the precursor-based route more reliable and higher yielding.

Optimization of Reaction Conditions and Yields

Optimizing the synthesis, particularly the bromination step, is crucial for achieving high yields and purity. Key parameters that can be adjusted include:

Brominating Agent : While molecular bromine is common, other reagents like N-Bromosuccinimide (NBS) or pyridine (B92270) hydrobromide perbromide can offer milder conditions and improved selectivity, potentially reducing the formation of by-products. nsf.govnih.gov

Solvent : The choice of solvent can influence reaction rates and solubility of intermediates. Acetic acid, chloroform, and carbon tetrachloride are frequently used.

Temperature : Bromination reactions are often exothermic. Controlling the temperature, sometimes by performing the reaction at reduced temperatures, is important to minimize side reactions such as polybromination or degradation.

Catalyst : While often not necessary for the α-bromination of a reactive ketone, the use of an acid or base catalyst can sometimes accelerate the reaction by promoting enol or enolate formation.

By carefully controlling these conditions, yields for the bromination of 3-acetylchromone can be optimized to be efficient and produce a high-purity product.

Derivatization Strategies of this compound

The primary utility of this compound in organic synthesis stems from the high reactivity of its bromoacetyl moiety. The bromine atom is an excellent leaving group, and the adjacent carbonyl group activates the α-carbon towards nucleophilic attack. wikipedia.org

Nucleophilic Substitution Reactions at the Bromoacetyl Moiety

The electrophilic carbon of the bromoacetyl group readily reacts with a wide range of nucleophiles, leading to the displacement of the bromide ion. libretexts.org This Sₙ2 reaction is the foundation for constructing a vast array of derivative compounds, especially for the synthesis of fused and substituted heterocyclic systems. masterorganicchemistry.com

Reactions with Nitrogen Nucleophiles: Primary and secondary amines react readily to form α-amino ketones. For example, reaction with various amines can yield N-substituted 3-(aminoacetyl)chromones. libretexts.orgmnstate.edu These reactions are often carried out in the presence of a base to neutralize the hydrogen bromide formed.

Reactions with Sulfur Nucleophiles: Sulfur nucleophiles are particularly effective in reacting with this compound. The Hantzsch thiazole (B1198619) synthesis is a classic example, where the compound is condensed with a thiourea (B124793) or thioamide to form a 3-(thiazol-4-yl)-4H-1-benzopyran-4-one derivative. nih.govjocpr.com This reaction provides a direct route to chromone-thiazole hybrids. For instance, the reaction with thioacetamide (B46855) yields the corresponding 3-(2-methylthiazol-4-yl) derivative. nih.gov

The table below summarizes some common nucleophilic substitution reactions.

| Nucleophile | Reaction Type | Product Class | Example Product |

|---|---|---|---|

| Thiourea | Hantzsch Thiazole Synthesis | 2-Aminothiazolyl Chromones | 3-(2-Amino-1,3-thiazol-4-yl)-4H-1-benzopyran-4-one |

| Thioacetamide | Hantzsch Thiazole Synthesis | 2-Methylthiazolyl Chromones | 3-(2-Methyl-1,3-thiazol-4-yl)-4H-1-benzopyran-4-one |

| Primary Amine (R-NH₂) | Sₙ2 Substitution | α-Amino Ketones | 3-(Alkylaminoacetyl)-4H-1-benzopyran-4-one |

| Potassium Thiocyanate | Sₙ2 Substitution | α-Thiocyanato Ketones | 3-(Thiocyanatoacetyl)-4H-1-benzopyran-4-one |

These derivatization strategies highlight the role of this compound as a key building block for accessing a diverse range of complex molecules with potential applications in medicinal chemistry and materials science.

Cyclization Reactions Involving the Bromoacetyl Group

The bromoacetyl moiety is an excellent functional group for constructing new heterocyclic rings attached to the chromone core. The α-halo ketone system provides a two-carbon unit that can react with a variety of binucleophiles.

The synthesis of thiazole rings is a well-documented transformation of 3-bromoacetylchromone. The Hantzsch thiazole synthesis, involving the reaction of an α-halo ketone with a thioamide-containing compound, is directly applicable.

The reaction between 3-bromoacetylchromone derivatives and thiourea provides a direct route to 2-amino-4-(chromon-3-yl)thiazoles. nih.gov In this process, the sulfur atom of thiourea first attacks the bromomethyl carbon, followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon, and subsequent dehydration leads to the aromatic thiazole ring.

Table 1: Synthesis of 3-(2-Aminothiazol-4-yl) Chromone from 3-Bromoacetylchromone nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product |

| 3-Bromoacetyl-2,6-dimethylchromone | Thiourea | Absolute Alcohol, Reflux | 3-(2-Amino-thiazol-4-yl)-2,6-dimethylchromone |

As mentioned previously (Section 2.3.1.1), while the reaction with hydrazine (B178648) leads to pyrazoles, this occurs through a ring-opening/recyclization of the chromone core rather than a direct cyclization involving only the bromoacetyl group. nih.gov

Intramolecular cyclization reactions require a nucleophilic center to be present elsewhere in the this compound molecule, positioned to allow for a favorable ring-forming reaction with the bromoacetyl group. This could be achieved by starting with a chromone that bears a suitably located hydroxyl, amino, or thiol group, or by first reacting the bromoacetyl group with a nucleophile that contains an additional, temporarily masked, nucleophilic site. While the bromoacetyl group is an ideal electrophilic partner for such cyclizations, specific examples of intramolecular pathways originating from this compound derivatives are not extensively detailed in the surveyed scientific literature.

Modifications of the Benzopyranone Core Structure

The chemical reactivity of this compound allows for various modifications of its core benzopyranone structure. These transformations can be broadly categorized into electrophilic substitutions on the aromatic benzene (B151609) ring and nucleophilic additions or substitutions on the pyranone ring.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) reactions involve the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. organic-chemistry.orgwikipedia.org The benzopyranone system in this compound contains a benzene ring fused to the pyranone ring. The reactivity of this benzene moiety towards electrophiles is influenced by the directing effects of the substituents already present.

The pyranone ring as a whole acts as a deactivating group due to the electron-withdrawing nature of the carbonyl group and the ether oxygen. The 3-bromoacetyl group is also strongly electron-withdrawing. Consequently, the benzene ring of this compound is significantly deactivated towards electrophilic attack. byjus.com Such reactions, therefore, require harsh conditions to proceed.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. organic-chemistry.org For a typical chromone ring, electrophilic substitution is expected to occur at the C-6 and C-8 positions, as these are meta to the deactivating ether linkage and carbonyl group. While specific studies on the electrophilic aromatic substitution of this compound are not extensively detailed in the cited literature, the general principles of SEAr on deactivated aromatic systems would apply. For instance, nitration would be carried out using a mixture of concentrated nitric and sulfuric acids, which generates the nitronium ion (NO₂⁺) as the active electrophile. mdpi.com

Table 1: Expected Products of Electrophilic Aromatic Substitution on the Benzopyranone Core This table is based on general principles of electrophilic aromatic substitution on chromone systems, as specific experimental data for this compound was not available in the search results.

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃ / H₂SO₄ | 3-(Bromoacetyl)-6-nitro-4H-1-benzopyran-4-one |

| Bromination | Br₂ / FeBr₃ | 6-Bromo-3-(bromoacetyl)-4H-1-benzopyran-4-one |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 6-Acyl-3-(bromoacetyl)-4H-1-benzopyran-4-one |

Nucleophilic Additions/Substitutions on the Pyranone Ring

The pyranone ring of 3-substituted chromones is susceptible to nucleophilic attack, particularly at the C-2 position. researchgate.netscielo.brcore.ac.uk The presence of an electron-withdrawing group at the C-3 position, such as the bromoacetyl group, enhances the electrophilicity of the C-2 atom, making it the primary site for nucleophilic addition. researchgate.netresearchgate.net This initial attack often leads to the opening of the pyranone ring, followed by a subsequent ring-closure reaction, a sequence known as a Ring Opening-Ring Closure (RORC) reaction. researchgate.net

The reaction of this compound with various nucleophiles can lead to a diverse range of heterocyclic products. The outcome of the reaction is highly dependent on the nature of the nucleophile and the reaction conditions. researchgate.net

Nitrogen Nucleophiles: Primary amines, hydrazines, and hydroxylamine (B1172632) readily attack the C-2 position. For example, reaction with hydrazine hydrate (B1144303) or phenylhydrazine (B124118) can lead to the formation of pyrazole (B372694) derivatives fused to the original chromone framework. researchgate.net The initial ring opening is followed by condensation between the nitrogen nucleophile and one of the carbonyl groups of the opened intermediate. scielo.br

Carbon Nucleophiles: Active methylene (B1212753) compounds, such as malononitrile, can also act as nucleophiles. The reaction typically proceeds via a Michael-type addition at the C-2 position, leading to ring opening and subsequent cyclization to form new heterocyclic systems like pyridines. scielo.br A proposed mechanism involves the initial nucleophilic attack of the deprotonated active methylene compound at the C-2 position of the pyranone ring, followed by ring opening and subsequent cyclization and aromatization to yield the final product. acs.orgacs.org

These transformations highlight that direct substitution on the pyranone ring is less common than addition followed by ring transformation. The initial nucleophilic attack is an addition to the C2-C3 double bond, which breaks the aromaticity of the pyranone ring and initiates the RORC cascade.

Green Chemistry Principles in the Synthesis of this compound Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including derivatives of this compound, to develop more environmentally benign and efficient methodologies. rsc.org These approaches focus on reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency.

Microwave and Ultrasound-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. rsc.org The synthesis of various heterocyclic systems from this compound, such as coumarin-imidazo[1,2-a]pyrimidines, has been shown to be more efficient under microwave heating compared to conventional methods, often resulting in higher yields and significantly shorter reaction times. rsc.org

Similarly, ultrasound-assisted synthesis is another green technique that utilizes acoustic cavitation to enhance reaction rates. researchgate.net This method has been successfully employed for the synthesis of chromone-based α-aminophosphonates and other derivatives under solvent-free conditions, offering advantages like operational simplicity and high yields. researchgate.netresearchgate.netuniv.kiev.ua

Solvent-Free and Catalyst-Free Conditions: Performing reactions under solvent-free ("neat") conditions or in environmentally benign solvents like water is a cornerstone of green chemistry. Several synthetic procedures involving this compound have been developed to operate under these conditions. For instance, the synthesis of 3-[2-(arylamino)thiazol-4-yl]coumarins can be achieved by grinding the reactants together in the presence of a minimal amount of ethanol, under catalyst-free conditions. rsc.org The development of catalyst-free protocols is particularly advantageous as it simplifies purification and avoids the use of often toxic and expensive metal catalysts. lookchem.com

Table 2: Comparison of Green Synthesis Methods for Chromone Derivatives

| Method | Key Features | Advantages | Example Application |

| Microwave-Assisted | Rapid heating, shorter reaction times | Increased yields, energy efficiency | Synthesis of coumarin-imidazo[1,2-a]pyrimidines rsc.org |

| Ultrasound-Assisted | Acoustic cavitation, enhanced reactivity | High yields, solvent-free conditions, operational simplicity | Synthesis of chromone based α-aminophosphonates researchgate.net |

| One-Pot MCRs | Multiple steps in a single operation | Atom economy, reduced waste, time-saving | Synthesis of substituted imidazoles rsc.org |

| Solvent-Free/Catalyst-Free | Grinding, neat reaction conditions | Reduced environmental impact, simplified work-up | Synthesis of 3-[2-(arylamino)thiazol-4-yl]coumarins rsc.org |

Reaction Mechanisms and Mechanistic Organic Chemistry of 3 Bromoacetyl 4h 1 Benzopyran 4 One

Reactivity Profiling of the α-Halo Ketone Functionality

The chemical behavior of 3-(Bromoacetyl)-4H-1-benzopyran-4-one is largely dictated by the presence of the α-bromoacetyl group attached to the C-3 position of the benzopyranone (chromone) ring. This functional group presents multiple reactive sites for nucleophilic attack. The primary sites of electrophilicity are the carbonyl carbon of the acetyl group, the α-carbon bearing the bromine atom, and to a lesser extent, the C-2 and C-4 positions of the pyrone ring. nih.govresearchgate.net

The α-halo ketone moiety is particularly susceptible to nucleophilic substitution reactions. wikipedia.org The electron-withdrawing nature of the adjacent carbonyl group significantly enhances the electrophilicity of the α-carbon, making it a prime target for nucleophiles. This inductive effect polarizes the carbon-bromine bond, facilitating the displacement of the bromide ion, which is a good leaving group. nih.gov Consequently, this compound readily undergoes SN2 reactions with a wide range of nucleophiles, including amines, thiols, and carbanions. nih.govnih.gov

The reactivity of α-halo ketones is notably greater than that of corresponding alkyl halides in bimolecular nucleophilic substitution reactions. nih.gov This enhanced reactivity is attributed to the electronic influence of the carbonyl group, which stabilizes the transition state of the SN2 reaction. youtube.com The attack of a nucleophile on the α-carbon can be envisioned as a continuum of a concerted process where the nucleophile forms a bond to the carbon while the carbon-bromine bond is simultaneously broken. youtube.com

| Electrophilic Site | Description | Primary Reaction Type | Governing Factors |

|---|---|---|---|

| α-Carbon (of the bromoacetyl group) | Carbon atom directly attached to the bromine. | SN2 Nucleophilic Substitution | Inductive effect of the carbonyl group, nature of the nucleophile, and solvent. |

| Carbonyl Carbon (of the acetyl group) | Carbon atom double-bonded to oxygen. | Nucleophilic Acyl Addition | Steric hindrance and the electronic nature of the nucleophile. |

| C-2 Position (of the pyrone ring) | Carbon atom adjacent to the ring oxygen. | Michael-type Addition (Ring Opening) | Strength and nature of the nucleophile, leading to potential ring transformation. researchgate.net |

| C-4 Position (of the pyrone ring) | Carbonyl carbon of the benzopyranone ring. | Nucleophilic Addition | Less favorable due to conjugation with the benzene (B151609) ring, but can occur with strong nucleophiles. |

Kinetic Studies of Key Transformation Pathways

Kinetic investigations of the reactions of α-halo ketones provide valuable insights into their reaction mechanisms. For this compound, the rate of nucleophilic substitution is expected to follow second-order kinetics, being first order in both the substrate and the nucleophile. This is characteristic of an SN2 mechanism. libretexts.org The rate of reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature.

Studies on analogous α-halo ketones have shown that the rate of reaction is significantly faster than that of simple alkyl halides. up.ac.za This can be attributed to the stabilization of the SN2 transition state by the adjacent carbonyl group. The p-orbitals of the carbonyl group can overlap with the orbitals of the reacting center in the transition state, delocalizing the developing negative charge and lowering the activation energy. youtube.com

The choice of solvent also plays a crucial role in the kinetics of these reactions. Polar aprotic solvents, such as acetone (B3395972) or dimethylformamide (DMF), are generally preferred for SN2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus preserving its nucleophilicity. mdpi.com Protic solvents can slow down the reaction by forming hydrogen bonds with the nucleophile, thereby reducing its reactivity.

| Factor | Effect on Reaction Rate | Mechanistic Rationale |

|---|---|---|

| Nucleophilicity | Stronger nucleophiles lead to a faster reaction. | The rate-determining step involves the attack of the nucleophile. byjus.com |

| Solvent Polarity | Polar aprotic solvents generally accelerate the reaction. | Stabilization of the transition state and minimal solvation of the nucleophile. mdpi.com |

| Leaving Group Ability | Bromide is a good leaving group, facilitating the reaction. | The C-Br bond is relatively weak and bromide is a stable anion. |

| Steric Hindrance | Increased steric bulk around the α-carbon can slow the reaction. | Hinders the backside attack of the nucleophile required for an SN2 mechanism. byjus.com |

Computational Mechanistic Elucidation of Reaction Steps

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms. mdpi.comrsc.org For this compound, computational studies can model the reaction pathways, identify transition states, and calculate activation energies for various transformations.

DFT calculations on simpler α-halo ketones, such as α-bromoacetophenone, have provided valuable insights that can be extrapolated to the more complex chromone (B188151) derivative. up.ac.za These studies have confirmed that the SN2 pathway for nucleophilic substitution is energetically favorable. The calculations can map out the potential energy surface of the reaction, showing the energy changes as the reactants are converted to products via a transition state. researchgate.net

Furthermore, computational models can explore competing reaction pathways. For instance, in the presence of a strong base, an alternative to direct SN2 substitution is the Favorskii rearrangement, which proceeds through a cyclopropanone (B1606653) intermediate. wikipedia.org DFT calculations can help to determine the relative activation barriers for these competing pathways under different reaction conditions, thereby predicting the major product. up.ac.za

Role of Catalysis in Enhancing Reactivity and Selectivity

Catalysis can play a significant role in modulating the reactivity and selectivity of reactions involving this compound. Both acid and base catalysis can influence the course of its reactions. For instance, acid catalysis can activate the carbonyl group towards nucleophilic attack by protonating the carbonyl oxygen. libretexts.org

Phase-transfer catalysis (PTC) is a particularly useful technique for reactions involving a nucleophile that is soluble in an aqueous phase and the organic substrate, which is soluble in an organic phase. crdeepjournal.orgphasetransfer.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transport of the nucleophilic anion from the aqueous phase to the organic phase, where it can react with the substrate. crdeepjournal.orgnih.gov This method can enhance reaction rates, improve yields, and allow for milder reaction conditions. organic-chemistry.org The use of PTC has been reported for the alkylation of various nucleophiles with α-halo ketones. nih.govnih.gov

Intermediates and Transition States in Derivatization Reactions

The derivatization of this compound proceeds through various transient species, including intermediates and transition states. In the context of SN2 reactions, the key species is the transition state, which is a high-energy, short-lived arrangement of atoms where the nucleophile is partially bonded to the α-carbon and the bromide leaving group is partially detached. wikipedia.org This pentacoordinate carbon transition state is a central feature of the SN2 mechanism. youtube.com

In reactions where the pyrone ring participates, such as in ring-opening and ring-closing sequences, distinct intermediates can be formed. For example, the attack of a strong nucleophile at the C-2 position can lead to the opening of the pyrone ring to form a phenolate (B1203915) intermediate. researchgate.net This intermediate can then undergo further reactions, leading to the formation of new heterocyclic systems. The identification and characterization of such intermediates, often through spectroscopic techniques or trapping experiments, are crucial for a complete understanding of the reaction mechanism. Computational studies are also invaluable in predicting the structures and energies of these transient species. up.ac.zaresearchgate.net

The transition state theory provides a framework for understanding the rates of chemical reactions by considering the properties of the activated complex or transition state. wikipedia.org For the reactions of this compound, the geometry and energy of the transition states dictate the reaction kinetics and selectivity.

Biological Activity Spectrum and in Vitro Efficacy of 3 Bromoacetyl 4h 1 Benzopyran 4 One and Its Derivatives

In Vitro Enzyme Inhibition Studies

Derivatives of the 4H-1-benzopyran-4-one skeleton have been shown to inhibit several classes of enzymes, highlighting the therapeutic potential of this chemical scaffold.

The chromone (B188151) framework is a key structural motif in the design of various kinase inhibitors. researchgate.net Studies have shown that modifying this core structure can lead to potent and selective inhibition of specific kinases.

p38 MAP Kinase: A series of 3-(4-Fluorophenyl)-2-(4-pyridyl)chromone derivatives were synthesized and assessed for their ability to inhibit p38 MAP kinase. The introduction of an amino group to the pyridyl moiety resulted in compounds with significant inhibitory activity. For instance, one derivative (compound 8a) demonstrated an IC50 value of 17 nM against p38α. Selectivity profiling of two potent inhibitors (8a and 8e) against a panel of 62 different kinases confirmed their high selectivity for p38 isoforms (α and β). acs.org

Protein Kinase CK2: Chromone-2-aminothiazole derivatives have been identified as effective inhibitors of protein kinase CK2, a potential target in cancer therapy. In one study, a series of these hybrid molecules were designed and synthesized, with compound 5i emerging as the most effective CK2 inhibitor, exhibiting an IC50 of 0.08 μM. nih.gov

Src Kinase: In other studies, 4-oxo-4H-1-benzopyran derivatives have demonstrated inhibitory activity against Src kinase, with IC50 values in the range of 52–57 µM. nih.gov

PKB (Akt) Protein: Copper(II) complexes of Schiff base derivatives of 3-formylchromone have been shown to exhibit inhibitory activities against the PKB (Akt) protein. Molecular modeling suggested that these complexes interact with amino acids in both the pleckstrin homology (PH) and the kinase domains of the Akt protein. nih.gov

| Derivative Class | Target Kinase | Reported IC50 |

|---|---|---|

| 3-(4-Fluorophenyl)-2-(2-aminopyridin-4-yl)chromones | p38α MAP Kinase | 17 nM (for compound 8a) |

| Chromone-2-aminothiazole derivatives | Protein Kinase CK2 | 0.08 µM (for compound 5i) |

| 4-Oxo-4H-1-benzopyran derivatives | Src Kinase | 52–57 µM |

| Copper(II) complexes of 3-formylchromone Schiff bases | PKB (Akt) Protein | Activity demonstrated |

The chromone scaffold has also been utilized in the development of protease inhibitors, particularly targeting viral proteases.

HIV-1 Protease: A study focusing on 2,3-disubstituted chromone derivatives identified compounds with significant anti-HIV activity. Two compounds, 91 and 92, showed potent inhibition of HIV-1 protease with IC50 values of 0.34 μM and 0.65 μM, respectively. nih.gov Another investigation into novel chromone derivatives also evaluated their in vitro inhibitory activity against HIV-1 protease, identifying a dihydroxy-2,3-disubstituted chromone (compound 32) as the most potent, with an IC50 value of 0.34 μM. researchgate.net

| Derivative Class | Target Protease | Reported IC50 |

|---|---|---|

| 2,3-Disubstituted chromones | HIV-1 Protease | 0.34 µM (compound 91) |

| 7,8-Dihydroxy-2,3-disubstituted chromones | HIV-1 Protease | 0.34 µM (compound 32) |

Beyond kinases and proteases, chromone derivatives have been evaluated against other enzyme systems.

Cyclooxygenase-2 (COX-2): A series of chromone derivatives were assessed as potential inhibitors of the COX-2 enzyme, which is involved in inflammation. Several compounds displayed promising inhibitory activity, with IC50 values ranging from 3.30 to 7.46 µM. Some of these derivatives showed higher selectivity for COX-2 over COX-1 when compared to the standard drug celecoxib (B62257) in the same assay. researchgate.net

Molecular docking studies have provided valuable insights into how these chromone-based inhibitors interact with their target enzymes.

Kinase Interactions: Docking simulations of chromone-based p38α MAP kinase inhibitors suggest they bind to the ATP binding site in a manner similar to other known inhibitors that contain a vicinal 4-fluorophenyl/pyridyl motif. acs.org For PKB (Akt) inhibitors, modeling revealed key interactions between copper-complexed chromone derivatives and amino acids within the kinase domain. nih.gov

Protease Interactions: In the case of HIV-1 protease, molecular docking showed that the 3'-trifluoromethyl phenyl group of a potent chromone inhibitor interacted with a hydrophobic pocket of the enzyme, involving amino acid residues such as Leu23, Val32, and Val82. nih.gov

COX-2 Interactions: Docking of chromone derivatives into the active site of the COX-2 enzyme showed that most of them exhibited good interactions with the amino acids of the active site, comparable to those of the known inhibitor Diclofenac. researchgate.net

In Vitro Receptor Binding Assays

Information regarding the direct interaction of 3-(Bromoacetyl)-4H-1-benzopyran-4-one and its close derivatives with specific receptor classes is less prevalent in the literature compared to enzyme inhibition studies.

Currently, there is a limited amount of specific data from in vitro binding assays detailing the modulatory effects of this compound derivatives on G-Protein Coupled Receptors. While some benzopyran-4-one derivatives have been evaluated for activities related to estrogen receptors, which are nuclear receptors, specific screening against a broad panel of GPCRs is not widely reported in the available literature. nih.gov Further research is required to fully elucidate the potential of this compound class to interact with and modulate GPCR signaling pathways.

Nuclear Receptor Ligand Activity

Derivatives of 4H-1-benzopyran-4-one have been investigated for their ability to interact with and modulate the activity of nuclear receptors, which are critical ligand-activated transcription factors involved in various physiological processes. Research has particularly focused on their potential as estrogen receptor modulators.

Certain 2- and 3-substituted-7-methoxy-4H-1-benzopyran-4-one derivatives have been synthesized and evaluated for their antiestrogenic activities. nih.gov In these studies, the compounds' effects were assessed through uterotrophic, antiuterotrophic, and anti-implantation assays in animal models. For instance, the derivative 2-(4'-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one demonstrated a significant antiestrogenic activity of 65%. nih.gov Another compound, 3-Benzyl-7-methoxy-4H-1-benzopyran-4-one, exhibited notable uterotrophic activity. nih.gov These biological activities suggest an interaction with estrogen receptors, positioning these benzopyran-4-one derivatives as potential nonsteroidal estrogen receptor modulators. nih.gov The search for novel ligands for nuclear receptors, including those from natural or synthetic sources, is a promising therapeutic approach for a range of metabolic and inflammatory diseases. mdpi.com

Table 1: Estrogenic/Antiestrogenic Activity of Selected 4H-1-benzopyran-4-one Derivatives

| Compound | Observed Activity | Potency/Efficacy | Reference |

|---|---|---|---|

| 2-(4'-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | Antiestrogenic Activity | 65% | nih.gov |

| 2-(4'-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | Uterotrophic Activity | 31% of estradiol | nih.gov |

| 3-Benzyl-7-methoxy-4H-1-benzopyran-4-one | Uterotrophic Activity | 87% (based on dry uterine weight gain) | nih.gov |

Ion Channel Modulation

The benzopyran nucleus is a core structure in compounds known to modulate ion channel activity. Specifically, derivatives of 3,4-dihydro-2,2-dimethyl-2H-1-benzopyran have been identified as potassium channel openers (PCOs). nih.gov These compounds are structurally related to cromakalim, a known activator of ATP-sensitive potassium (KATP) channels.

In vitro studies on diversely 4-substituted benzopyran derivatives demonstrated their activity on KATP channels. Their efficacy was measured by their ability to inhibit insulin (B600854) release from rat pancreatic islets and to induce relaxation of rat aorta rings. nih.gov Structure-activity relationship studies revealed that the presence of a strong electron-withdrawing group (such as CN or NO2) on the phenyl ring of the arylthiourea moiety at the 4-position of the benzopyran structure enhanced the inhibitory activity on insulin secretion. nih.gov One particular derivative, R/S-6-chloro-4-(4-cyanophenylaminothiocarbonylamino)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran, was found to be a highly potent inhibitor of insulin release, with radioisotopic investigations confirming that it activated pancreatic KATP channels. nih.gov These findings highlight the potential of the benzopyran scaffold in designing selective ion channel modulators. nih.gov

In Vitro Cellular Pathway Modulation

Apoptosis Induction in Cancer Cell Lines (In Vitro)

The induction of apoptosis, or programmed cell death, in cancer cells is a primary mechanism for many anticancer agents. Derivatives of 3-substituted benzopyran-4-one have shown potential as inducers of apoptosis. nih.gov For example, a hybrid compound of benzopyran-4-one and isoxazole, designated as 5a, was found to mediate anticancer activity by not only inhibiting cancer cell proliferation but also by inducing apoptosis. nih.gov

The pro-apoptotic activity of these compounds is often evaluated across a panel of human cancer cell lines. Studies have demonstrated that certain coumarin-triazole hybrids can induce cellular apoptosis in estrogen-dependent breast cancer (MCF-7) cells. nih.gov The selective induction of apoptosis in cancerous cells while sparing normal cells is a key strategy in cancer therapy. plos.org Research on other heterocyclic compounds has shown that they can induce apoptosis through caspase-dependent pathways, often triggered by an increase in reactive oxygen species (ROS). plos.org The cytotoxic effects of novel synthetic compounds are frequently compared against established chemotherapy drugs to gauge their potential. mdpi.com

Table 2: Pro-apoptotic Activity of Benzopyran-4-one Derivatives and Related Compounds

| Compound Class | Specific Compound Example | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|---|

| Benzopyran-4-one-isoxazole conjugate | Compound 5a | Various human cancer cell lines | Induction of apoptosis | nih.gov |

| Coumarin-triazole hybrid | Compound 5h | MCF-7 (Breast cancer) | Induction of cellular apoptosis | nih.gov |

| Pyrazolo[3,4-b]pyridine derivative | Compound 9a | Hela (Cervical cancer) | IC50 = 2.59 µM | mdpi.com |

| Pyrazolo[3,4-b]pyridine derivative | Compound 14g | HCT-116 (Colon cancer) | IC50 = 1.98 µM | mdpi.com |

Cell Cycle Arrest Mechanisms (In Vitro)

In response to cellular stress or DNA damage, cells can activate signaling pathways that lead to cell cycle arrest at specific checkpoints, such as G1 or G2. nih.gov This prevents the proliferation of damaged cells and is a crucial mechanism for anticancer therapies. Multiple molecular pathways can induce this arrest, often involving the modulation of cyclin/Cdk (cyclin-dependent kinase) activity. nih.gov

Autophagy Modulation (In Vitro)

Autophagy is a cellular process involving the degradation of cellular components via lysosomes, playing a dual role in both cell survival and cell death. nih.gov The modulation of autophagy is an emerging strategy in cancer therapy. Hypoxia-inducible factor 1-alpha (HIF-1α) is a known inducer of autophagy during ischemia, often by activating the transcription of genes like BNIP3, which regulates the nucleation stage of autophagy. nih.gov

The potential for benzopyran-4-one derivatives to modulate autophagy is an area of ongoing research. The process can be studied in vitro using modulators like chloroquine, which inhibits autophagic flux, or rapamycin, which induces autophagy by inhibiting the mTOR pathway. nih.gov By analyzing key markers at different stages of the autophagic process, the influence of a test compound on this pathway can be determined. nih.gov

Inflammatory Mediator Modulation (In Vitro)

Derivatives of 4H-1-benzopyran-4-one have been investigated for their anti-inflammatory properties, specifically their ability to modulate key inflammatory mediators in vitro. These studies often use cell models such as lipopolysaccharide (LPS)-induced RAW264.7 macrophages.

A synthetic hydrangenol (B20845) derivative, 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one, was shown to potently downregulate the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov This effect was attributed to the suppression of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The compound also inhibited the expression of pro-inflammatory cytokines, including interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin 6 (IL-6). nih.gov The underlying mechanism involves the inhibition of key inflammatory signaling pathways such as nuclear factor kappa-B (NF-κB) and activator protein 1 (AP-1). nih.gov Other studies on novel 2-phenyl-4H-chromen-4-one compounds have also confirmed their ability to downregulate NO, IL-6, and TNF-α expression by inhibiting the TLR4/MAPK signaling pathways. nih.gov

Table 3: In Vitro Modulation of Inflammatory Mediators by 4H-1-benzopyran-4-one Derivatives

| Compound | Mediator | Effect | Signaling Pathway Implicated | Reference |

|---|---|---|---|---|

| 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one | Nitric Oxide (NO) | Downregulated | NF-κB, AP-1, STAT | nih.gov |

| Prostaglandin E2 (PGE2) | Downregulated | |||

| Interleukin-1β (IL-1β) | Expression Suppressed | |||

| Tumor Necrosis Factor-α (TNF-α) | Expression Suppressed | |||

| Interleukin 6 (IL-6) | Expression Suppressed | |||

| Novel 2-phenyl-4H-chromen-4-one derivative (Compound 8) | Nitric Oxide (NO) | Downregulated | TLR4/MAPK | nih.gov |

| Interleukin 6 (IL-6) | Downregulated | |||

| Tumor Necrosis Factor-α (TNF-α) | Downregulated |

Oxidative Stress Response Modulation (In Vitro)

Coumarin (B35378) and its derivatives, including those related to the this compound structure, have demonstrated notable antioxidant properties in various in vitro assays. researchgate.netjneonatalsurg.com These compounds can mitigate oxidative stress, a condition implicated in numerous degenerative pathologies, by scavenging free radicals and modulating cellular antioxidant defense mechanisms. mdpi.com

The antioxidant capacity of these derivatives is often evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. jneonatalsurg.commdpi.com For instance, a series of Schiff base-linked coumarin derivatives showed potent antioxidant activity, with compounds 3b (p-methoxy) and 3e (p-hydroxy) displaying IC₅₀ values in DPPH and ABTS assays that were comparable to standard antioxidants. jneonatalsurg.com Another study highlighted a derivative with a phthalimidine substitution that exhibited significant antioxidant activity. sphinxsai.com Research on 4H-pyran derivatives also revealed strong DPPH scavenging and reducing potencies. mdpi.com

In a cellular model of neurodegeneration using differentiated SH-SY5Y cells, benzofuran-2-one derivatives demonstrated an ability to reduce intracellular reactive oxygen species (ROS) levels and protect cells from catechol-induced death. mdpi.com One compound, in particular, was noted for its ability to enhance the expression of Heme Oxygenase-1 (HO-1), a key enzyme in the cellular antioxidant defense system. mdpi.com

Table 1: In Vitro Antioxidant Activity of Selected Coumarin Derivatives| Compound/Derivative | Assay | Activity/Result | Source |

|---|---|---|---|

| Schiff base-linked coumarin (3b, p-methoxy) | DPPH, ABTS | Superior antioxidant activity, IC₅₀ close to standards | jneonatalsurg.com |

| Schiff base-linked coumarin (3e, p-hydroxy) | DPPH, ABTS | Superior antioxidant activity, IC₅₀ close to standards | jneonatalsurg.com |

| 3-(bromoacetyl)-2H-chromen-2-one with phthalimidine substitution | DPPH | Significant antioxidant activity | sphinxsai.com |

| 4H-pyran derivative (4g) | DPPH | 90.50% scavenging activity at 1 mg/mL | mdpi.com |

| 4H-pyran derivative (4j) | DPPH | 88.00% scavenging activity at 1 mg/mL, more efficient than BHT | mdpi.com |

| Benzofuran-2-one derivative (Compound 9) | Cellular Assay (SH-SY5Y cells) | Reduces intracellular ROS, protects from catechol-induced death, boosts HO-1 expression | mdpi.com |

In Vitro Antimicrobial Efficacy

Derivatives of this compound are recognized for their broad-spectrum antimicrobial activities. semanticscholar.orgrsc.orgnih.gov The core coumarin structure fused with various heterocyclic systems like thiazoles, imidazoles, and pyrazoles often results in compounds with enhanced antimicrobial potency. researchgate.net

Coumarin derivatives have shown significant in vitro efficacy against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains. nih.gov The antibacterial action is often assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

Studies have reported potent activity against pathogenic bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Escherichia coli. researchgate.netnih.govresearchgate.net For example, specific coumarin-thiazole derivatives were found to be highly effective against S. aureus and multidrug-resistant K. pneumoniae, with MIC values of 8 and 16 μg/mL, respectively. researchgate.net Another study found that a 3-acetylcoumarin (B160212) derivative (3ACDT) was a good antimicrobial agent against S. aureus and P. aeruginosa. researchgate.net Furthermore, certain coumarin derivatives containing CF₃ and OH substituents demonstrated notable antibacterial activity against various food-poisoning bacteria. mdpi.com Some derivatives have also been shown to modulate antibiotic resistance, indicating their potential as antibiotic adjuvants. nih.gov

Table 2: In Vitro Antibacterial Activity of Selected Coumarin Derivatives| Compound/Derivative | Bacterial Strain | Activity (MIC) | Source |

|---|---|---|---|

| Coumarin-thiazole derivative (5d) | Staphylococcus aureus | 8 µg/mL | researchgate.net |

| Coumarin-thiazole derivative (5f) | Multidrug-resistant Klebsiella pneumoniae | 16 µg/mL | researchgate.net |

| Coumarin derivative (3b) | Bacillus cereus | 1.5 mM | mdpi.com |

| Coumarin derivative (3b) | Micrococcus luteus | 1.5 mM | mdpi.com |

| Coumarin derivative (3b) | Listeria monocytogenes | 1.5 mM | mdpi.com |

| Coumarin derivative (3b) | Staphylococcus aureus subsp. aureus | 1.5 mM | mdpi.com |

| Coumarin derivative (C13) | Staphylococcus aureus (ATCC 25923) | ≤256 µg/mL | nih.gov |

| Coumarin derivative (C13) | Escherichia coli (ATCC 25922) | ≤256 µg/mL | nih.gov |

The antifungal properties of coumarin derivatives are well-documented, with activity demonstrated against both human and plant pathogenic fungi. nih.gov The presence of specific substituents, such as halogens or hydroxyl groups at position 7, can significantly enhance their antifungal potency. nih.govcabidigitallibrary.org

In vitro studies have shown that these compounds can effectively inhibit the growth of fungi like Aspergillus species, Candida albicans, and various soil-borne plant pathogens. nih.govnih.govfrontiersin.org Halogenated coumarin derivatives have been reported to provide 100% inhibition of fungal growth for extended periods in vitro. nih.gov The derivative 7-hydroxy-6-nitro-2H-1-benzopyran-2-one was found to inhibit both mycelial growth and conidia germination in Aspergillus species. nih.gov The mechanism of action for some coumarins against C. albicans has been linked to the induction of apoptosis. frontiersin.org

Table 3: In Vitro Antifungal Activity of Selected Coumarin Derivatives| Compound/Derivative | Fungal Strain | Activity (MIC/MIC₈₀/Inhibition) | Source |

|---|---|---|---|

| Halogenated coumarin derivatives | Macrophomina phaseolina, Pythium spp. | 100% inhibition for > 3 weeks | nih.gov |

| 7-hydroxy-6-nitro-2H-1-benzopyran-2-one | Aspergillus fumigatus, Aspergillus flavus | 16 µg/mL (MIC) | nih.gov |

| Coumarin (1,2-benzopyrone) | Candida albicans (SC5314) | 2.0 mg/mL (MIC) | frontiersin.org |

| Benzopyrone derivative (5j) | Trichophyton rubrum | 1.5 µg/mL (MIC₈₀) | nih.gov |

| 3-acetylcoumarin derivative (3ACDT) | Candida albicans | Significant activity, comparable to itraconazole | researchgate.net |

| Coumarin-1,2,4-triazole hybrid (2m) | Fusarium culmorum | 31.25% growth inhibition | tandfonline.com |

Coumarins represent a privileged structure in the design of novel antiviral agents. nih.gov Both natural and synthetic derivatives have shown promise against a variety of viruses. eco-vector.com Research has explored their efficacy against viruses such as the Human Immunodeficiency Virus (HIV) and the infectious hematopoietic necrosis virus (IHNV). semanticscholar.orgnih.gov

Furanocoumarins, a subclass of coumarins, have been identified as potential anti-HIV agents. nih.gov Imperatorin, for example, inhibited HIV replication in H9 lymphocytes with an EC₅₀ value of less than 0.10 mg/ml, demonstrating a high therapeutic index. nih.gov Other studies have highlighted the potential of benzopyran-2-one derivatives to suppress key virulence factors of viruses like SARS-CoV-2. eco-vector.com

Table 4: In Vitro Antiviral Activity of Selected Coumarin Derivatives| Compound/Derivative | Virus | Cell Line | Activity (EC₅₀) | Source |

|---|---|---|---|---|

| Imperatorin | Human Immunodeficiency Virus (HIV) | H9 lymphocytes | <0.10 mg/mL | nih.gov |

| Coumarin derivatives | Infectious Hematopoietic Necrosis Virus (IHNV) | Not specified | Antiviral activity reported | semanticscholar.org |

The antiparasitic potential of coumarin derivatives has been investigated against a range of parasites, including protozoa and helminths. These studies reveal that chemical modification of the coumarin core can lead to potent antiparasitic agents.

For instance, quinolone-coumarin hybrids have been tested against Toxoplasma gondii, the parasite responsible for toxoplasmosis. nih.gov Certain hybrids, such as QC1, QC3, and QC6, showed high selectivity indices (7.27, 13.43, and 8.23, respectively), indicating a greater effect on infected cells compared to healthy host cells. nih.gov Another study on a coumarin derivative, N11, demonstrated significant efficacy against the fish parasite Dactylogyrus intermedius, with EC₅₀ values of 3.31 µM at 24 hours and 1.94 µM at 48 hours. nih.gov Additionally, prenylated derivatives of p-coumaric acid have been evaluated for their activity against Leishmania amazonensis and Schistosoma mansoni, with one derivative showing IC₅₀ values of 45.92 µM and 64.25 µM, respectively. chemrxiv.org

Table 5: In Vitro Antiparasitic Activity of Selected Coumarin Derivatives| Compound/Derivative | Parasite | Activity Metric | Value | Source |

|---|---|---|---|---|

| Quinolone-coumarin hybrid (QC3) | Toxoplasma gondii | Selectivity Index (SI) | 13.43 | nih.gov |

| Coumarin derivative (N11) | Dactylogyrus intermedius | EC₅₀ (24h) | 3.31 µM | nih.gov |

| Coumarin derivative (N11) | Dactylogyrus intermedius | EC₅₀ (48h) | 1.94 µM | nih.gov |

| Methyl 3,5-diprenyl-4-prenyloxycinnamate (Compound 7) | Leishmania amazonensis | IC₅₀ | 45.92 µM | chemrxiv.org |

| Methyl 3,5-diprenyl-4-prenyloxycinnamate (Compound 7) | Schistosoma mansoni | IC₅₀ | 64.25 µM | chemrxiv.org |

In Vitro Anti-inflammatory Potential

Coumarins and their benzopyran-4-one derivatives are recognized for their significant anti-inflammatory properties. nih.gov Their mechanism of action often involves the inhibition of key inflammatory mediators and enzymes, such as cyclooxygenases (COX) and pro-inflammatory cytokines. jneonatalsurg.comnih.govmdpi.com

In vitro assays have demonstrated that these compounds can inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-induced macrophage cell lines. nih.gov For example, coumarin was shown to effectively reduce the levels of these inflammatory mediators in RAW264.7 cells. nih.gov

Specific derivatives have shown selective inhibition of the COX-2 enzyme, an important target in anti-inflammatory drug development. jneonatalsurg.com A study on Schiff base-linked coumarin derivatives found that compounds 3b and 3e exhibited over 80% inhibition in albumin denaturation assays and were selective COX-2 inhibitors. jneonatalsurg.com Furthermore, certain imidazole-linked benzopyran-4-one derivatives have demonstrated significant anti-inflammatory activity, with IC₅₀ values comparable to the standard drug Diclofenac. bibliomed.orgresearchgate.net These compounds were also shown to inhibit TNF-α, a key cytokine in the inflammatory cascade. bibliomed.orgresearchgate.net

Table 6: In Vitro Anti-inflammatory Activity of Selected Coumarin and Benzopyran-4-one Derivatives| Compound/Derivative | Assay/Target | Activity/Result | Source |

|---|---|---|---|

| Schiff base-linked coumarin (3b, p-methoxy) | Albumin denaturation | >80% inhibition | jneonatalsurg.com |

| Schiff base-linked coumarin (3e, p-hydroxy) | Albumin denaturation / COX-2 | >80% inhibition / Selective COX-2 inhibition | jneonatalsurg.com |

| Coumarin | LPS-induced RAW264.7 cells | Reduced production of PGE2, TNF-α, NO, IL-6, IL-1β | nih.gov |

| Imidazole-linked benzopyran-4-one (7g) | In vitro anti-inflammatory assay | IC₅₀ = 17.52 | bibliomed.orgresearchgate.net |

| Imidazole-linked benzopyran-4-one (7g) | TNF-α ELISA based assay | IC₅₀ = 13.5 | bibliomed.orgresearchgate.net |

| Esculetin | COX-1 | 90% inhibition at 6.5 mM | mdpi.com |

Inflammatory Enzyme Inhibition (In Vitro)

The inhibition of inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX) is another critical target for anti-inflammatory drug discovery. The 4H-1-benzopyran-4-one scaffold has been explored for its potential to inhibit these enzymes.

Several benzopyran-4-one derivatives have been synthesized and evaluated for their ability to inhibit prostaglandin E(2) (PGE(2)) synthesis, which is a downstream effect of COX activity. nih.gov Additionally, molecular docking studies have shown that many of these compounds can effectively bind to the active site of the COX-2 enzyme. nih.gov

A study on novel chromone compounds as potential antioxidant COX-2 inhibitors investigated their interaction with the COX-2 enzyme through molecular docking and molecular dynamics simulations. The results indicated that certain derivatives could interact with key residues in the binding site of COX-2, which are crucial for its enzymatic activity. pusan.ac.kr

While specific IC50 values for this compound against COX or LOX enzymes are not available, the broader research on chromones suggests that this class of compounds has the potential for such inhibitory activity. The nature of the substituent at the 3-position is known to play a significant role in the biological activity of chromones.

Other In Vitro Biological Activities Reported

Beyond anti-inflammatory effects, derivatives of 3-substituted-4H-1-benzopyran-4-one have been investigated for a range of other in vitro biological activities.

Anticancer and Cytotoxic Activity: Several 3-formylchromone derivatives have been examined for their cytotoxic effects against various human tumor cell lines. nih.govresearchgate.net For instance, 6-fluoro, 6-chloro, and 6-chloro-7-methyl derivatives of 3-formylchromone demonstrated higher cytotoxicity than the unsubstituted parent compound. researchgate.net This suggests that substitutions on the benzopyran ring, in conjunction with the 3-formyl group, can enhance anticancer potential.

Antimicrobial and Other Activities: The chromone scaffold is also associated with antimicrobial properties. scienceopen.com Research on 3-formylchromone derivatives has revealed anti-Helicobacter pylori activity for some compounds, with 6,8-dichloro-3-formylchromone showing activity comparable to metronidazole. nih.gov Additionally, potent urease inhibitory activity was observed for 6,8-dibromo-3-formylchromone. nih.gov

Enzyme Inhibition: A series of 3-styrylchromone derivatives were synthesized and evaluated as inhibitors of monoamine oxidase (MAO-A and MAO-B). Many of these derivatives showed selective and potent inhibition of MAO-B. nih.govjosai.ac.jp Another study on 3-styrylchromone derivatives reported potent α-glucosidase inhibitory activity. nih.gov

These findings underscore the versatility of the 3-substituted chromone scaffold in exhibiting a wide array of biological activities in vitro.

Table 2: Other In Vitro Biological Activities of 3-Substituted Chromone Derivatives

| Derivative Class | Specific Compound Example | Biological Activity | Key Findings | Reference |

|---|---|---|---|---|

| 3-Formylchromones | 6,8-Dichloro-3-formylchromone | Anti-H. pylori | Comparable activity to metronidazole. | nih.gov |

| 3-Formylchromones | 6,8-Dibromo-3-formylchromone | Urease Inhibition | Potent inhibitory activity. | nih.gov |

| 3-Styrylchromones | Compound with methoxy (B1213986) on chromone and chlorine on phenyl ring | MAO-B Inhibition | Potent inhibition with an IC50 of 2.2 nM. | nih.govjosai.ac.jp |

| 3-Styrylchromones | Compound with a catechol moiety | α-Glucosidase Inhibition | Potent inhibition with an IC50 of 10 µM. | nih.gov |

Structure-Mechanism Relationships for In Vitro Biological Actions

The biological activity of chromone derivatives is significantly influenced by the nature and position of substituents on the benzopyran-4-one ring system. The substituent at the 3-position is particularly crucial for modulating activity.

The presence of an electron-withdrawing group at the 3-position, such as a formyl or acetyl group, can influence the reactivity and biological interactions of the molecule. The bromoacetyl group in this compound is a reactive electrophilic moiety. This α-haloketone functionality can potentially react with nucleophilic residues (such as cysteine, histidine, or lysine) in the active sites of enzymes, leading to irreversible inhibition. This mechanism is a known mode of action for many enzyme inhibitors.

Structure-activity relationship (SAR) studies on various chromone derivatives have provided some general principles:

Substituents on the Benzene (B151609) Ring: The presence of electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) at different positions on the benzene ring of the chromone nucleus can significantly enhance anti-inflammatory activity. nih.gov For instance, in a series of amide derivatives of chromones, electron-withdrawing groups at positions 5 and 8, or electron-donating groups at positions 6 and 7, were found to enhance the inhibition of nitric oxide production in vitro. nih.gov

The Role of the 3-Substituent: The nature of the substituent at the C-3 position is a key determinant of the biological activity profile. For example, the conversion of a 3-formyl group to a 3-styryl moiety has been shown to yield potent MAO-B inhibitors. nih.govjosai.ac.jp The introduction of an amide group at the 3-position has also been explored for anti-inflammatory effects. nih.gov

While direct SAR studies for 3-(bromoacetyl) substituted chromones are lacking, the high reactivity of the bromoacetyl group suggests that it could serve as a key pharmacophoric feature for covalent interaction with biological targets, potentially leading to potent inhibitory activity against inflammatory enzymes.

Medicinal Chemistry and Structure Activity Relationship Sar Studies on 3 Bromoacetyl 4h 1 Benzopyran 4 One Derivatives

Design Principles for Novel Analogues of 3-(Bromoacetyl)-4H-1-benzopyran-4-one

The design of new analogues based on a lead structure like this compound is guided by established medicinal chemistry principles aimed at improving potency, selectivity, and pharmacokinetic properties.

Bioisosteric replacement is a cornerstone of drug design, involving the substitution of one atom or group with another that possesses similar physical or chemical properties to produce broadly comparable biological effects. nih.govnih.gov This strategy can be applied to various parts of the this compound structure to modulate its activity and properties.

For the bromoacetyl moiety, the carbonyl group is a key feature, influencing the reactivity of the adjacent carbon-bromine bond. A potential non-classical bioisosteric replacement for this ketone could be an aryl halide, a strategy that has been investigated for other pharmacophores to enhance inhibitory activity against certain enzymes. nih.gov Another approach could involve replacing the carbonyl with motifs like a 3,3-disubstituted oxetane, which can act as a polar mimic and improve properties such as solubility while maintaining a similar spatial arrangement.

The bromine atom itself, which functions as a leaving group in covalent interactions, can also be a subject of bioisosteric replacement. While direct substitution with other halogens is discussed in section 5.3.1, non-classical bioisosteres could also be considered. For instance, the ethynyl (B1212043) group has been explored as a potential bioisostere for halogens involved in halogen bonding, as its electronic and spatial properties can mimic those of a halogen atom. nih.gov In a study on 2-phenoxy-chromone derivatives, the replacement of a phenol (B47542) with a 3-fluorothiophenol, a successful bioisosteric switch, resulted in a compound with prominent anti-inflammatory effects.

Scaffold hopping is a powerful strategy used to identify structurally novel compounds that retain the key pharmacophoric features of the original lead, often leading to improved properties or new intellectual property. This involves replacing the central molecular core—in this case, the 4H-1-benzopyran-4-one scaffold—with a different heterocyclic system.

A pertinent example of this strategy was demonstrated in the discovery of inhibitors for Bromodomain-containing protein 4 (BRD4). In this research, a scaffold hopping approach was successfully used to replace a quinazolin-4-one core with a chromen-4-one (4H-1-benzopyran-4-one) scaffold. This led to the discovery of a new class of potent, selective, and orally bioavailable BRD4 inhibitors. This successful hop validates the chromone (B188151) ring as a bio-equivalent to other fused heterocyclic systems, suggesting that derivatives of this compound could be designed by replacing the core with scaffolds like quinazolinones, benzoxazinones, or other privileged bicyclic systems, while retaining the essential 3-bromoacetyl pharmacophore responsible for covalent modification. The goal is to maintain the three-dimensional orientation of key interaction points while altering the core to optimize properties like solubility, metabolic stability, or target selectivity.

Fragment-Based Drug Design (FBDD) is an approach that starts with identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. These initial hits are then optimized and grown into more potent lead compounds. The 4H-1-benzopyran-4-one scaffold is an ideal starting point for FBDD due to its status as a privileged structure with favorable drug-like properties. mdpi.com

In the context of FBDD, the this compound molecule can be viewed in two ways:

As a complete fragment: The entire molecule, while potentially larger than a typical fragment, could be identified in a screen for covalent inhibitors due to the reactive bromoacetyl group.

As a product of fragment evolution: A simpler, non-reactive chromone fragment could be identified as an initial hit. The subsequent optimization process, known as fragment growing, would involve adding substituents to explore vectors into the target's binding site. The addition of the bromoacetyl group at the 3-position would be a deliberate design choice to introduce a reactive "warhead," transforming a reversible binder into a targeted covalent inhibitor. This strategy leverages the initial binding affinity of the chromone core to position the reactive moiety for a specific covalent interaction, which can lead to enhanced potency and prolonged duration of action.

Elucidation of Pharmacophoric Features

A pharmacophore is the three-dimensional arrangement of electronic and steric features necessary for a molecule to interact with a specific biological target and trigger a response. Based on various SAR studies of substituted chromone derivatives, a general pharmacophore model can be proposed.

Studies have shown that the type, number, and position of substituents on the chromone core are critical for determining biological activity. mdpi.com For instance, in a series of chromone derivatives designed as inhibitors of the breast cancer resistance protein ABCG2, a 4-bromobenzyloxy substituent at position 5 was found to be important for activity. In another study of chromones targeting superoxide (B77818) anion generation, a methoxy (B1213986) group at position 7 and a hydrogen bond donor on a 2-position phenyl ring substituent were shown to significantly enhance inhibitory effects.

A proposed pharmacophore model for antitumor 3-(substituted amino)chromones identified several key features: three hydrophobic points, four hydrogen bond acceptor (HBA) points, and one hydrogen bond donor (HBD) point. For this compound derivatives, the key pharmacophoric features would likely include:

Aromatic/Hydrophobic Regions: The fused benzene (B151609) ring provides a large hydrophobic surface for van der Waals or π-π stacking interactions.

Hydrogen Bond Acceptor: The carbonyl oxygen at the 4-position is a strong hydrogen bond acceptor.

Electrophilic Center (Covalent Warhead): The acetyl carbon attached to the bromine atom is highly electrophilic and is the key feature for forming a covalent bond with nucleophilic residues (e.g., cysteine, histidine) in a target protein.

Modulating Substituents: Substitutions on the benzene ring (positions 5, 6, 7, and 8) can act as additional points for hydrogen bonding, hydrophobic interactions, or steric influence, fine-tuning the molecule's affinity and selectivity.

The table below summarizes key SAR findings for the 4H-1-benzopyran-4-one scaffold from various studies.

| Position of Substitution | Substituent Type | Impact on Biological Activity |

| Position 2 | Phenyl ring with H-bond donor | Enhanced anti-inflammatory activity |

| Position 3 | Bromoacetyl | Acts as a reactive electrophile for covalent inhibition |

| Position 5 | 4-Bromobenzyloxy | Important for ABCG2 inhibition |

| Position 7 | Methoxy group | Enhanced anti-inflammatory activity |

Impact of Substituents on the Bromoacetyl Moiety on In Vitro Activity

The bromoacetyl group is a classic α-haloketone, a class of reactive moieties frequently used to design targeted covalent inhibitors. The nature of the halogen atom is a critical determinant of the chemical reactivity of this "warhead" and, consequently, its biological activity.

The primary mechanism by which a 3-(haloacetyl)-4H-1-benzopyran-4-one derivative is expected to exert its biological effect is through the alkylation of a nucleophilic amino acid residue on its protein target. In this reaction, the halogen acts as a leaving group. The reactivity of the haloacetyl group is directly related to the stability of the halide anion and the strength of the carbon-halogen bond.

The general order of reactivity for alkyl halides is I > Br > Cl > F. This trend is governed by two main factors:

Bond Strength: The Carbon-Iodine bond is the weakest and longest among the halogens, making it the easiest to break.

Leaving Group Ability: The iodide ion (I⁻) is the best leaving group because it is the largest and most polarizable, allowing it to stabilize the negative charge most effectively.

This difference in chemical reactivity has significant implications for in vitro activity. A more reactive derivative (e.g., iodoacetyl) would be expected to alkylate its target more rapidly, which could translate to higher potency (a lower IC₅₀ value). However, increased reactivity can also lead to a decrease in selectivity, as the compound may react more readily with off-target nucleophiles, potentially causing toxicity. Conversely, a less reactive derivative (e.g., chloroacetyl) might show lower potency but could exhibit higher selectivity for the intended target, as the binding energy from the non-covalent interactions of the chromone scaffold would play a larger role in driving the reaction.

| Halo Group (X) in -COCH₂X | C-X Bond Energy (kJ/mol, approx.) | Leaving Group Ability | Expected Reactivity | Potential Impact on In Vitro Activity |

| Fluoro (F) | ~485 | Poor | Very Low | Likely inactive as a covalent inhibitor |

| Chloro (Cl) | ~340 | Moderate | Moderate | Moderate potency, potentially higher selectivity |

| Bromo (Br) | ~285 | Good | High | High potency, balanced reactivity/selectivity |

| Iodo (I) | ~210 | Excellent | Very High | Highest potency, potentially lower selectivity |

Linker Modifications

The bromoacetyl group at the 3-position of the benzopyranone ring is a highly reactive electrophilic site, making it an ideal point for linker modifications. This reactivity has been extensively utilized to synthesize a wide array of derivatives by introducing different nucleophiles, effectively creating a "linker" between the benzopyranone core and another chemical moiety. These modifications can significantly influence the compound's physicochemical properties, such as solubility and lipophilicity, as well as its pharmacokinetic and pharmacodynamic profile.

For instance, the reaction of 3-(bromoacetyl)-2H-chromen-2-one with various nucleophiles leads to the formation of new heterocyclic compounds. The synthesis of thiophene, thiazole (B1198619), pyrazole (B372694), pyran, and pyridine (B92270) derivatives incorporating the coumarin (B35378) moiety has been explored with the aim of discovering new anticancer agents. connectjournals.com The introduction of these different heterocyclic rings through the acetyl linker can lead to varied biological activities, highlighting the importance of the nature of the linked moiety.

One study detailed the synthesis of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one by reacting 3-(2-bromoacetyl)-2H-chromen-2-one with urea. This derivative was then further modified by reacting it with various substituted aldehydes to yield a series of Schiff bases. nih.gov The evaluation of these compounds for their antiproliferative activity revealed that the nature of the substituent on the benzylideneamino group played a crucial role in their cytotoxic effects. For example, certain substitutions on the phenyl ring of the benzylideneamino moiety led to enhanced activity against specific cancer cell lines. nih.gov

The table below illustrates how modifications at the bromoacetyl group to introduce different linkers and terminal groups can influence the anticancer activity of the parent compound.

| Compound ID | Linker Modification | Terminal Group | Anticancer Activity (IC50, µM) - HCT116 | Anticancer Activity (IC50, µM) - MCF7 |

| Parent | -CH2Br | - | - | - |

| Derivative A | -CH2-N- | Oxazole-NH2 | >100 | >100 |

| Derivative B | -CH2-N=CH- | Oxazole-N=CH-Ph | 85.3 | 80.2 |

| Derivative C | -CH2-N=CH- | Oxazole-N=CH-(4-Cl-Ph) | 71.8 | 74.1 |

| Derivative D | -CH2-N=CH- | Oxazole-N=CH-(4-NO2-Ph) | 75.2 | 78.5 |

Data is illustrative and compiled from findings on similar derivative series. nih.gov

Influence of Substituents on the Benzopyranone Ring on In Vitro SAR

The benzopyranone ring system is a common scaffold in many biologically active compounds. Modifications to this core structure, including the introduction of various substituents on both the phenyl and pyranone rings, can have a profound impact on the in vitro structure-activity relationship (SAR).

Position and Nature of Substituents on Phenyl Ring

In a study of 3-(coumarin-3-yl)-acrolein derivatives, which are structurally related to 3-acetylcoumarins, the influence of substituents on the coumarin nucleus was investigated. nih.gov The introduction of a 7-hydroxyl group to the parent compound, which initially showed significant antiproliferative activity, resulted in a derivative with no activity against several cancer cell lines. nih.gov This highlights the sensitivity of the biological activity to even small structural changes on the phenyl ring.

Further exploration of substitutions at the C-6 and C-7 positions of the coumarin nucleus in this series revealed that different groups had varied effects on the antiproliferative activity against a panel of cancer cell lines. The data suggested that the electronic and steric properties of the substituents at these positions are crucial for cytotoxic potency. nih.gov

The following table provides a summary of how different substituents on the phenyl ring of a coumarin scaffold can affect anticancer activity.

| Compound ID | Phenyl Ring Substituent | Position | Anticancer Activity (IC50, µM) - A549 | Anticancer Activity (IC50, µM) - KB |

| Scaffold A | H | - | 1.25 | 1.98 |

| Scaffold B | 7-OH | 7 | >50 | >50 |

| Scaffold C | 6-Br | 6 | 0.70 | 1.25 |

| Scaffold D | 6-Cl, 7-OCH2CH2Cl | 6, 7 | 0.39 | 14.82 |

Data is illustrative and based on findings for 3-(coumarin-3-yl)-acrolein derivatives. nih.gov

These findings emphasize that the strategic placement of specific substituents on the phenyl ring is a key strategy for optimizing the anticancer activity of benzopyranone-based compounds.

Modifications of the Pyranone Ring

While modifications of the phenyl ring and the 3-position substituent are common, alterations to the pyranone ring itself are less explored but can also significantly impact biological activity. The lactone functionality of the pyranone ring is a key feature of the coumarin scaffold and is often essential for its biological effects.